2-Ethyl-7-phenyl-1H-indene

Descripción general

Descripción

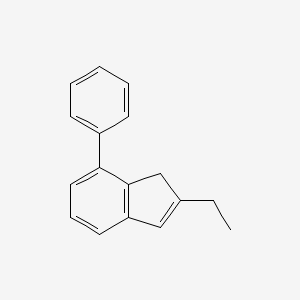

2-Ethyl-7-phenyl-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of an ethyl group at the second position and a phenyl group at the seventh position on the indene skeleton. Indenes are known for their aromatic properties and are used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-7-phenyl-1H-indene can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is typically catalyzed by a ruthenium complex, such as TpRuPPh3(CH3CN)2PF6, in hot toluene. The cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethyl-7-phenyl-1H-indene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Introduction of halogens or other functional groups onto the indene ring.

Aplicaciones Científicas De Investigación

2-Ethyl-7-phenyl-1H-indene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of biological pathways and interactions due to its aromatic properties.

Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mecanismo De Acción

The mechanism of action of 2-Ethyl-7-phenyl-1H-indene involves its interaction with molecular targets through its aromatic and hydrophobic properties. The compound can participate in π-π interactions and hydrophobic interactions with various biomolecules. These interactions can influence biological pathways and cellular processes, making it a compound of interest in medicinal chemistry.

Comparación Con Compuestos Similares

- 2-Methyl-7-phenyl-1H-indene

- 2-Ethyl-6-phenyl-1H-indene

- 2-Propyl-7-phenyl-1H-indene

Comparison: 2-Ethyl-7-phenyl-1H-indene is unique due to the specific positioning of the ethyl and phenyl groups on the indene skeleton. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules. Compared to similar compounds, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.

Actividad Biológica

2-Ethyl-7-phenyl-1H-indene is an organic compound belonging to the indene family, characterized by its bicyclic structure that consists of a benzene ring fused to a cyclopentene ring. This compound has garnered attention due to its potential biological activities, which may have applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H14, with a molecular weight of approximately 220.31 g/mol. Its unique substitution pattern, featuring an ethyl group at the second position and a phenyl group at the seventh position, influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H14 |

| Molecular Weight | 220.31 g/mol |

| Structure | Bicyclic (Indene) |

| Functional Groups | Ethyl, Phenyl |

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities:

- Antioxidant Activity : Indole derivatives have been reported to possess significant antioxidant properties, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Compounds within this class have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through modulation of signaling pathways associated with cell cycle regulation and apoptosis.

The biological activity of this compound is thought to arise from its ability to interact with various biomolecules. The compound's aromatic structure allows it to engage with enzymes and receptors, influencing biochemical pathways.

Interaction with Biomolecules

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression.

- Receptor Modulation : It can potentially modulate the activity of cell surface receptors involved in signal transduction.

Case Studies

Several studies have explored the biological effects of indole derivatives similar to this compound:

- Antioxidant Study : A study on indole derivatives demonstrated their capacity to scavenge free radicals effectively, suggesting potential use in preventing oxidative damage in cells.

- Anti-inflammatory Research : In vitro studies indicated that certain indole derivatives could significantly reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages .

- Cancer Cell Line Studies : Treatment with related compounds has shown promise in inducing apoptosis in prostate cancer cells through mechanisms involving caspase activation and cytochrome c release .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, general characteristics of indole derivatives suggest moderate bioavailability due to their lipophilic nature. Further studies are required to elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles specific to this compound.

Propiedades

IUPAC Name |

2-ethyl-7-phenyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-2-13-11-15-9-6-10-16(17(15)12-13)14-7-4-3-5-8-14/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTHSRTZOOWAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593571 | |

| Record name | 2-Ethyl-7-phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154380-63-9 | |

| Record name | 2-Ethyl-7-phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.